N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Description

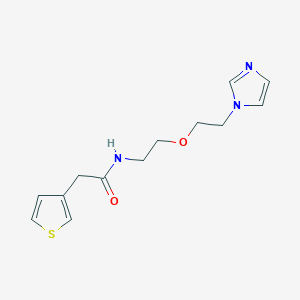

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a thiophen-3-yl group and a 1H-imidazole moiety connected via an ethoxyethyl linker. The compound’s structure combines aromatic heterocycles (thiophene and imidazole) with a flexible ether chain, which may enhance solubility and bioavailability.

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-13(9-12-1-8-19-10-12)15-3-6-18-7-5-16-4-2-14-11-16/h1-2,4,8,10-11H,3,5-7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBXOXYWMMJVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the thiophene ring and the acetamide group. Common synthetic routes include:

Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

Thiophene Introduction: The thiophene ring can be introduced using methods such as the Gewald reaction, which involves the reaction of a ketone, elemental sulfur, and a phosphorous compound.

Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazoles or thiophenes.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of imidazole derivatives, including N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide, as antiviral agents. The imidazole ring is known for its ability to interact with viral proteins, which can inhibit viral replication. Research indicates that compounds with similar structures exhibit activity against various viruses, including Hepatitis C and HIV.

- Mechanism of Action : The imidazole component enhances binding affinity to viral targets, disrupting their function.

- Case Study : A study published in MDPI demonstrated that certain substituted imidazole derivatives showed superior efficacy compared to standard antiviral treatments like ribavirin .

Anticancer Potential

The compound's structural characteristics suggest significant promise in cancer treatment:

- Targeting Cancer Cells : The imidazole and thiophene groups can induce apoptosis in cancer cells by modulating signaling pathways.

- Research Findings : A comprehensive study indicated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showcasing IC50 values in the low micromolar range .

Table: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Imidazole-Thiophene Derivative | MCF-7 | 15 |

| Another Imidazole Derivative | A549 | 20 |

| Standard Chemotherapeutic Agent (Cisplatin) | MCF-7 | 25 |

Antimicrobial Activity

In addition to its antiviral and anticancer applications, this compound has shown potential as an antimicrobial agent:

- Broad-Spectrum Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

Conclusion and Future Directions

This compound represents a promising candidate for further research in drug development. Its multifaceted applications in antiviral, anticancer, and antimicrobial therapies underscore the importance of exploring imidazole-based compounds in medicinal chemistry.

Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.

- Structure-Activity Relationship (SAR) : To optimize efficacy and reduce side effects.

This compound's potential as a therapeutic agent warrants continued investigation, with implications for treating various diseases effectively.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Modifications

- Thiophene vs. Thiazole/Imidazole/Triazole Derivatives: Thiophen-3-yl Group: The thiophene ring in the target compound contributes to π-π stacking interactions, as seen in ’s 3-(2-(2-azidoethoxy)ethyl)thiophene derivatives. Thiophene’s electron-rich nature contrasts with the electron-deficient thiazole in compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which exhibits stronger hydrogen bonding (N–H⋯N) due to the thiazole’s basic nitrogen . Imidazole vs. Triazole: The 1H-imidazole moiety in the target compound differs from triazole-containing analogs (e.g., ’s 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide). Triazoles often participate in copper-catalyzed cycloadditions (Click chemistry), while imidazoles may act as ligands in coordination chemistry or proton donors in hydrogen bonding .

Linker Variations

- Ethoxyethyl Chain vs. Shorter/Alkyl Chains: The ethoxyethyl linker in the target compound provides flexibility and hydrophilicity, contrasting with rigid aromatic linkers in ’s benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). Longer chains, such as the hexyl linker in ’s (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide, may enhance membrane permeability but reduce metabolic stability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted based on structural analogs.

Key Observations:

- IR Spectroscopy : The C=O stretching frequency (~1670–1680 cm⁻¹) is consistent across acetamide derivatives, indicating minimal electronic perturbation from substituents .

- NMR Data : Protons adjacent to the acetamide group (e.g., –NCH2CO–) resonate near δ 5.4 ppm in both the target compound and ’s triazole analogs, suggesting similar electronic environments .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 279.36 g/mol. The compound contains an imidazole ring, an ethoxy group, and a thiophene moiety, which are known for their diverse biological activities, including antifungal, anticancer, and enzyme inhibition properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. The synthetic pathway often includes the formation of the imidazole and thiophene rings followed by functional group modifications to achieve the desired structure.

Antifungal Activity

Research indicates that compounds containing imidazole rings exhibit antifungal properties. For instance, derivatives similar to this compound have shown efficacy against various strains of Candida species, outperforming traditional antifungal agents like fluconazole . The mechanism often involves the disruption of fungal cell membrane integrity.

Anticancer Activity

Studies on related imidazole derivatives have demonstrated promising anticancer activity. For example, certain compounds have been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and C6 (glioblastoma), with IC50 values indicating significant cytotoxic effects . The structural configuration of this compound may enhance its interaction with cellular targets involved in cancer progression.

Enzyme Inhibition

Imidazole derivatives are also known for their enzyme inhibition capabilities. Research has highlighted their potential as inhibitors for various carbonic anhydrase isoforms (hCA I and hCA II), which play critical roles in physiological processes. Compounds similar to this compound exhibited IC50 values ranging from 4.13 to 15.67 nM against these enzymes, suggesting strong inhibitory activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-(1H-imidazol-1-yl)ethyl)-4-(thiophen-2-yl)benzamide | C18H19N3O2S | Contains an additional benzamide moiety, enhancing potential interactions with biological targets. |

| 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methylchromenone | C16H17N3O3 | Incorporates a chromenone structure known for diverse pharmacological activities. |

| N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide | C18H24N4O3S | Features a phenylpentanamide group that may enhance lipophilicity and cellular uptake. |

This table illustrates how the unique combination of the imidazole and thiophene structures in this compound may provide distinct biochemical interactions compared to other similar compounds.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of a series of imidazole derivatives, including those structurally related to our compound of interest. For example, a study published in the European Journal of Medicinal Chemistry demonstrated that specific derivatives exhibited enhanced antifungal activity compared to existing treatments . Another study highlighted the anticancer potential of imidazole derivatives through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be alkylated using chloroethyl intermediates under reflux in polar solvents like acetic acid. Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of imidazole to chloroethyl-thiophene precursor), reflux duration (2–3 hours), and purification via recrystallization from ethanol/water mixtures . Monitoring via TLC ensures reaction completion.

Q. Which analytical techniques are essential for structural validation of this compound?

- Methodology :

- Spectroscopy :

- 1H/13C NMR confirms proton environments and carbon backbone (e.g., thiophene protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.4–7.6 ppm) .

- IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between imidazole and thiophene moieties) and hydrogen-bonding networks .

Q. What in vitro assays are used to screen its biological activity?

- Methodology :

- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus or E. coli to determine MIC values .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications to the thiophene or imidazole moieties influence biological activity in SAR studies?

- Methodology :

- Introduce substituents (e.g., electron-withdrawing groups on thiophene) and compare activity via dose-response curves. For instance, nitro or halogen substitutions on thiophene enhance antibacterial potency by altering electron density and binding affinity .

- Replace imidazole with triazole or benzimidazole to study heterocycle effects on target selectivity .

Q. What computational tools predict the compound’s binding interactions with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina, Glide) : Models interactions with enzymes (e.g., cytochrome P450, kinase domains) using crystal structures from the PDB. Docking poses reveal hydrogen bonds between the acetamide carbonyl and active-site residues .

- DFT calculations (B3LYP/SDD) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can researchers address contradictions in reported biological activities across studies?

- Methodology :

- Assay standardization : Control variables like bacterial strain (e.g., ATCC vs. clinical isolates), culture media, and incubation time .

- Meta-analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in MIC values may arise from differences in compound purity (validated via HPLC) or solvent effects (DMSO vs. aqueous buffers) .

Notes

- Synthesis Optimization : Use anhydrous conditions for imidazole alkylation to avoid side reactions .

- Crystallography : Slow evaporation from methanol/acetone (1:1) yields diffraction-quality crystals .

- Data Reproducibility : Validate purity (>95%) via elemental analysis (C, H, N) before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.